2-(5-bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione
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Overview
Description
2-(5-bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione is a heterocyclic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of 5-bromopyrazine-2-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(5-bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazolidine derivatives
Substitution: Substituted pyrazine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(5-bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as matrix metalloproteinases (MMPs). The compound binds to the catalytic sites of these enzymes, thereby preventing their activity and leading to the inhibition of tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea: Another pyrazine derivative with promising anticancer properties.
[1,2,4]Triazolo[4,3-a]pyrazin-3-amines: Compounds with similar heterocyclic structures and potential biological activities.
Uniqueness
2-(5-bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione is unique due to its combination of a bromopyrazine moiety and a thiazolidine-1,1-dione ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(5-bromopyrazin-2-yl)-1,2-thiazolidine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O2S/c8-6-4-10-7(5-9-6)11-2-1-3-14(11,12)13/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMMMXHGTJVMQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CN=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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